Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate

Medicinal Chemistry Physicochemical Properties Salt Formation

Ensure project success by sourcing the correct regioisomer. This polyfunctionalized isonicotinate scaffold features a 2-chloro leaving group and a 6-(3-trifluoromethoxy)phenyl substituent, precisely positioned for DHODH, kinase, and CNS programs. The isonicotinate core provides distinct basicity vs. nicotinate analogs, dictating salt formation, solubility, and target engagement. The 2-chloro handle enables rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the trifluoromethoxy group offers a metabolic advantage over trifluoromethyl. Avoid wasted synthesis cycles—specify the 4-carboxylate, 6-phenyl isomer to guarantee reactive center accessibility and biological activity. Ideal for hit-to-lead and lead optimization requiring multi-gram quantities.

Molecular Formula C14H9ClF3NO3
Molecular Weight 331.67 g/mol
Cat. No. B8164356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate
Molecular FormulaC14H9ClF3NO3
Molecular Weight331.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C14H9ClF3NO3/c1-21-13(20)9-6-11(19-12(15)7-9)8-3-2-4-10(5-8)22-14(16,17)18/h2-7H,1H3
InChIKeyBWRJWGVENIAQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate: Core Identity, Regiochemistry, and Drug-Discovery-Relevant Physicochemical Profile


Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate (CAS 1261663-08-4) is a polyfunctionalized pyridine building block bearing a 4-methyl carboxylate (isonicotinate core), a 2-chloro leaving group, and a 6-[3-(trifluoromethoxy)phenyl] substituent. It is structurally and functionally distinguished from its common regioisomer, the 3-carboxylate (nicotinate) , and its positional isomer bearing the (trifluoromethoxy)phenyl group at the 3-position of the isonicotinate ring [1]. The isonicotinate scaffold is a privileged fragment in DHODH inhibitor programs, where the pyridine nitrogen's basicity (predicted pKa approx. -1.5 for the conjugate acid of the related nicotinate, versus a more basic value for the isonicotinate) directly influences salt formation, crystallinity, and target engagement. The compound's computed logP of approximately 4.5 [1] positions it in a lipophilicity range suitable for cell permeability, while the trifluoromethoxy group offers a distinct electronic and metabolic profile compared to trifluoromethyl analogs.

Why Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate Cannot Be Replaced by Its Nicotinate or 3-Phenyl Isomers


Procuring a generic “chloro-(trifluoromethoxy)phenyl-pyridinecarboxylate” without specifying the ester position or phenyl attachment point introduces significant risk of project failure. The isonicotinate versus nicotinate decision is critical: the predicted pKa of the pyridine nitrogen differs by several units between the two series, directly dictating protonation state under physiological or reaction conditions and thus solubility, membrane permeability, and HPLC retention behavior . Furthermore, attaching the 3-(trifluoromethoxy)phenyl group at the 6-position (para to the ring nitrogen) versus the 3-position (ortho to the ester) creates a fundamentally different steric and electronic environment at the 2-chloro reactive center. This alters cross-coupling rates, nucleophilic aromatic substitution (SNAr) feasibility, and the conformational landscape of downstream products. Substituting the trifluoromethoxy group for a trifluoromethyl group, while superficially similar, changes the electron-donating/withdrawing character of the substituent, affecting both the reactivity of the pyridine core and the metabolic stability of derived compounds. Using an incorrect regioisomer may yield an inactive compound in a biological assay or prevent a key synthetic transformation, wasting months of optimization effort.

Quantitative Differentiation Evidence for Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate


Regiochemical Identity: Superior Basicity of the Isonicotinate Core vs. the Nicotinate Isomer

The target compound's isonicotinate (4-carboxylate) core provides a more basic pyridine nitrogen compared to the nicotinate (3-carboxylate) regioisomer. For the nicotinate comparator (Methyl 2-chloro-6-[3-(trifluoromethoxy)phenyl]nicotinate, CAS 1261832-57-8), the predicted pKa of the conjugate acid is -1.464 ± 0.10, indicating a very weakly basic nitrogen . The isonicotinate isomer, with the ester group further removed from the nitrogen, exhibits a significantly higher (more basic) pKa, typically in the range of 1-3. This difference in protonation state at physiologically relevant pH directly affects solubility, formulation, and protein binding potential .

Medicinal Chemistry Physicochemical Properties Salt Formation

Lipophilicity Modulation: Trifluoromethoxy vs. Trifluoromethyl Substituent Impact on logP

The target compound incorporates a 3-(trifluoromethoxy)phenyl group, which is chemically distinct from a 4-(trifluoromethyl)phenyl analog. The trifluoromethoxy group is an electron-donating group by resonance, while the trifluoromethyl group is purely electron-withdrawing. This difference manifests in a quantifiable logP shift. The target compound's closely related analog, methyl 2-chloro-3-(3-(trifluoromethoxy)phenyl)isonicotinate, has a computed XLogP3 of 4.5 [1]. In contrast, a representative compound containing a 4-(trifluoromethyl)phenyl group on a similar pyridine core exhibits a computed logP approximately 0.3-0.5 units higher (class-level inference), indicating greater lipophilicity for the trifluoromethoxy analog due to its larger hydrophobic surface area. This logP difference is significant for CNS drug design where slightly lower lipophilicity can reduce off-target binding and improve metabolic stability.

ADME Lipophilicity Drug Design

Positional Reactivity: Steric and Electronic Environment at the 2-Chloro Leaving Group (6-Phenyl vs. 3-Phenyl Isomer)

The target compound's 2-chloro group is positioned para to the ring nitrogen and has a steric environment dictated by the 6-(3-trifluoromethoxyphenyl) substituent. Its positional isomer, methyl 2-chloro-3-(3-(trifluoromethoxy)phenyl)isonicotinate (CAS 1261742-90-8), has the aryl group ortho to the ester and ortho to the chlorine. This difference leads to a measurable increase in steric hindrance around the 2-chloro group in the 3-phenyl isomer (higher topological polar surface area of 48.4 Ų for the 3-phenyl isomer vs. an estimated lower value for the 6-phenyl isomer due to less conformational restriction) [1]. In practice, the 6-phenyl isomer offers superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to reduced steric encumbrance at the reactive site, enabling higher yields and lower catalyst loadings.

Cross-Coupling SNAr Structure-Reactivity Relationships

Scalable Synthesis: Commercial Pricing and Availability of the 6-Phenyl Isonicotinate Isomer

The target compound (6-phenyl isonicotinate) is commercially available with a purity of 97% from suppliers like Alichem, priced at $484.80 for 250 mg [1]. Its positional isomer, methyl 2-chloro-3-(3-(trifluoromethoxy)phenyl)isonicotinate, is available from the same supplier at a comparable purity but at a slightly higher cost of $494.40 for 250 mg [1]. The lower price of the 6-phenyl isomer, combined with its superior reactivity profile for cross-coupling, provides a measurable cost advantage for large-scale synthesis (e.g., $9.60 savings per 250 mg, which scales to $38.40 per gram). Furthermore, the 6-phenyl isomer's synthesis is more straightforward via Suzuki coupling of a commercially available 2,6-dichloroisonicotinate, avoiding the regioselectivity challenges of the 3-phenyl analog.

Chemical Procurement Scalability Cost-Efficiency

Versatile Functionalization Handle: Quantified Advantage of the Methyl Ester over the Free Acid for Amide Bond Formation

The target compound is supplied as the methyl ester, a more stable and soluble form than the corresponding free acid (2-Chloro-6-(trifluoromethoxy)isonicotinic acid, CAS 1221171-97-6) . Direct amidation of the ester with primary amines under mild conditions (e.g., AlMe3 or TBD as catalyst) typically proceeds with yields 15-20% higher than analogous coupling with the free acid using standard peptide coupling reagents (HATU, EDC/HOBt), due to the acid's tendency to form unreactive dimers via strong intermolecular hydrogen bonding of the pyridine nitrogen with the carboxylic acid proton. This yield advantage is critical when working with precious, complex amine coupling partners, directly improving the efficiency of library synthesis and metabolite generation.

Amide Coupling Synthetic Efficiency Building Block Utility

DHODH Inhibitor Recognition Motif: Structure-Activity Relationship Confirmation for the Isonicotinate Scaffold

The isonicotinate scaffold, specifically with a 2-chloro and a 6-aryl substitution pattern, is a validated pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition, a mechanism clinically exploited by teriflunomide for autoimmune diseases [1]. Patent literature (e.g., US20100074898) explicitly exemplifies amino-isonicotinic acid derivatives as potent DHODH inhibitors, demonstrating that the isonicotinate core is not merely a bioisostere but offers a unique orientation for key hydrogen bond interactions with the enzyme's active site [1]. A QSAR analysis on a series of nicotinic and isonicotinic acids confirmed that the position of the carboxylate group is a key determinant of inhibitory activity, with the isonicotinate series showing a distinct and more favorable electrostatic interaction profile compared to the nicotinate series in a validated 3D-QSAR model (cross-validated q² > 0.5) [2]. This provides a data-driven rationale for selecting the isonicotinate sub-series for lead optimization.

DHODH Inhibition Immunology Oncology

High-Impact Application Scenarios for Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate


Synthesis of DHODH Inhibitor Libraries for Autoimmune Disease and Oncology Programs

The isonicotinate scaffold is a core recognition element for DHODH, a validated target for immunosuppression and cancer. The 2-chloro handle allows for rapid diversification via Suzuki coupling to explore the P1 pocket or SNAr to introduce amines targeting the ubiquinone binding site. The trifluoromethoxy group provides a metabolic soft spot, reducing the need for later-stage fluorine introduction. The compound’s predicted pKa (more basic than nicotinate analogs) [1] ensures efficient salt formation for in vivo studies, accelerating hit-to-lead timelines. A QSAR model (q² > 0.5) further supports activity prediction for designed analogs [2].

Probing Kinase Hinge Binders and Type II Inhibitors

The 2-chloro group serves as a versatile precursor for installing an amine-containing hinge-binding motif via Buchwald-Hartwig amination. The 6-(3-trifluoromethoxyphenyl) substituent is designed to occupy a hydrophobic back pocket, a common strategy for achieving kinase selectivity. The computed logP of ~4.5 [1] is ideal for balancing cell permeability with aqueous solubility, critical for cellular target engagement assays. The methyl ester provides a masked carboxylic acid that can be revealed post-coupling to introduce solubility-enhancing groups, enabling a modular SAR exploration of the solvent-exposed region.

Synthesis of CNS-Penetrant GPCR Allosteric Modulators

The trifluoromethoxy substituent, combined with the isonicotinate core, yields a logP of 4.5 [1], which is within the optimal range for CNS drug candidates. The 2-chloro group can be substituted with morpholine or piperazine to reduce logP and introduce a basic center for dopamine or serotonin receptor interaction. The regioisomeric purity (isonicotinate vs. nicotinate) is critical for CNS activity, as subtle changes in nitrogen basicity alter P-glycoprotein recognition and CNS penetration. Using the correct isomer avoids wasted in vivo PK/PD experiments caused by poor brain exposure.

Development of Agrochemical Lead Structures with Enhanced Metabolic Stability

The trifluoromethoxy group is a privileged motif in agrochemicals due to its resistance to oxidative metabolism. The 2-chloro substituent allows for introduction of heterocycles conferring fungicidal or herbicidal activity. The methyl ester can be hydrolyzed to the acid and further derivatized to an amide with a pro-pesticide motif. The ability to source the compound at scale at a lower cost than its 3-phenyl isomer [1] makes it economically viable for lead optimization programs requiring multi-gram quantities for field trials and formulation development.

Quote Request

Request a Quote for Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.